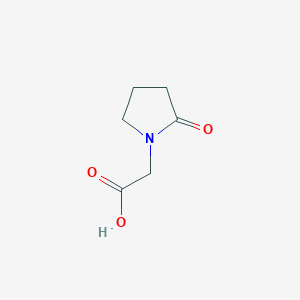

(2-Oxopyrrolidin-1-yl)acetic acid

Descripción general

Descripción

(2-Oxopyrrolidin-1-yl)acetic acid (CAS: 53934-76-2) is a pyrrolidinone derivative featuring a five-membered lactam ring (2-oxopyrrolidine) linked to an acetic acid moiety via a nitrogen atom. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of nootropics, protease inhibitors, and receptor modulators . Its structural motif allows for diverse modifications, enabling interactions with biological targets such as GABAA, AMPA, and AP-M receptors . The compound’s physicochemical properties, including a melting point range of 127–138°C and molecular formula C6H9NO3, contribute to its stability and synthetic utility .

Mecanismo De Acción

Target of Action

(2-Oxopyrrolidin-1-yl)acetic acid is primarily used as a reagent in the preparation of pyrazolopyridines, which are known to inhibit phosphodiesterase 4B (PDE4B) . PDE4B is an enzyme that plays a crucial role in cellular signal transduction by degrading cyclic adenosine monophosphate (cAMP), a molecule that transmits signals within cells .

Mode of Action

As a reagent in the synthesis of pde4b inhibitors, it may contribute to the inhibition of pde4b, leading to an increase in camp levels . Elevated cAMP levels can then amplify the response of cells to hormonal stimulation, affecting various physiological processes .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its role in the synthesis of PDE4B inhibitors. By inhibiting PDE4B, these compounds can affect the cAMP-dependent pathway, leading to a wide range of downstream effects, including the regulation of inflammation, smooth muscle contraction, and neuronal signaling .

Pharmacokinetics

Its solubility in chloroform, ethyl acetate, and methanol suggests that it may have good absorption and distribution characteristics. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need to be studied further for a comprehensive understanding.

Result of Action

The molecular and cellular effects of this compound are likely to be related to its role in the synthesis of PDE4B inhibitors. By increasing cAMP levels, these inhibitors can enhance cellular responses to hormones, potentially leading to effects such as reduced inflammation, relaxed smooth muscle, and altered neuronal signaling .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in a dry room . Furthermore, its solubility in different solvents suggests that the compound’s action and efficacy could be influenced by the chemical environment .

Actividad Biológica

(2-Oxopyrrolidin-1-yl)acetic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into its synthesis, biological properties, and therapeutic implications, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique pyrrolidine ring structure, which contributes to its biological activity. The synthesis typically involves the reaction of 4-aminobutyric acid derivatives with chloroacetamide, followed by cyclization steps to form the desired compound .

Synthesis Pathway

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | 4-Aminobutyric acid + Chloroacetamide | N-carbamoylmethyl-4-aminobutyric acid |

| 2 | Cyclization in high boiling solvent | This compound |

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties:

- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory responses, potentially through pathways involving cytokines and nitric oxide production .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to enhance neuronal survival under stress conditions .

Case Studies

- Multiple Sclerosis Treatment : A study indicated that this compound was the sole metabolite detected in patients undergoing treatment for multiple sclerosis. This finding suggests its role in therapeutic regimens aimed at managing autoimmune conditions .

- Eicosanoid Profiling : In a study involving RAW264.7 cells treated with lipopolysaccharide, this compound was implicated in modulating eicosanoid profiles, which are critical in inflammation and immune responses .

The exact mechanism of action of this compound remains under investigation. However, it is hypothesized to involve:

- Inhibition of Phosphodiesterase : The compound has been linked to the inhibition of phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory signaling pathways.

- Cytokine Modulation : It may influence the production of pro-inflammatory cytokines, thereby altering immune responses.

Aplicaciones Científicas De Investigación

Cognitive Enhancers

(2-Oxopyrrolidin-1-yl)acetic acid is closely related to the nootropic agent Piracetam, which is known for its cognitive-enhancing properties. Research indicates that compounds within the pyrrolidine family can improve memory and learning capabilities in both animal models and human subjects .

Neuroprotective Agents

Studies have shown that derivatives of this compound exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and protection against oxidative stress .

Antileishmanial Activity

Recent research explored the antileishmanial activity of compounds related to this compound. A study demonstrated that certain derivatives showed significant efficacy against Leishmania parasites, which cause visceral leishmaniasis, highlighting the potential for developing new treatments for this neglected tropical disease .

Synthesis and Derivatives

The synthesis of this compound involves various methods, including N-alkylation reactions and cyclization processes. Notably, a method described in patents involves reacting substituted acetamides with derivatives of 4-aminobutyric acid in organic solvents, leading to the formation of this compound with high yields .

Table 1: Synthesis Methods Overview

Case Study 1: Cognitive Enhancement

A double-blind study investigated the effects of Piracetam and its analogs on cognitive function in elderly patients with mild cognitive impairment. Results indicated significant improvements in memory recall and attention span compared to placebo controls, supporting the use of this compound derivatives as cognitive enhancers .

Case Study 2: Neuroprotection

In a preclinical model of Alzheimer's disease, administration of this compound derivatives resulted in reduced neuroinflammation and improved cognitive performance on behavioral tests. These findings suggest a promising role for this compound in neuroprotection strategies .

Case Study 3: Antileishmanial Activity

A series of experiments evaluated the efficacy of this compound derivatives against Leishmania donovani in vitro and in vivo. The most potent compounds demonstrated over 70% reduction in parasite burden, indicating their potential as therapeutic agents against leishmaniasis .

Q & A

Basic Research Questions

Q. What safety precautions are necessary when handling (2-Oxopyrrolidin-1-yl)acetic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Inspect gloves before use and remove them without touching the outer surface .

- Ventilation : Use fume hoods to prevent inhalation of dust or aerosols. Avoid generating dust during handling .

- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse for ≥15 minutes with water and seek medical attention .

- Storage : Keep in a dry, sealed container at room temperature to maintain stability .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- FT-IR and NMR : Use Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., carbonyl at ~1700 cm⁻¹) and nuclear magnetic resonance (NMR) for structural elucidation (e.g., pyrrolidone ring protons at δ 2.0–3.5 ppm) .

- HPLC-MS/MS : Employ reversed-phase ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) for quantification and detecting degradation products. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) and use a C18 column for separation .

Q. What are the standard storage conditions to ensure the stability of this compound?

- Methodological Answer :

- Temperature : Store at room temperature (20–25°C) in a desiccator to prevent moisture absorption .

- Light Sensitivity : Protect from prolonged exposure to UV light, which may accelerate degradation.

- Stability Data :

| Property | Value | Source |

|---|---|---|

| Melting Point | 143°C (benzene) | |

| Boiling Point | 379.1±25.0°C (predicted) | |

| pKa | 3.75±0.10 |

Advanced Research Questions

Q. How can HPLC-MS/MS be optimized for detecting this compound and its degradation products in biological samples?

- Methodological Answer :

- Sample Preparation : Use protein precipitation with acetonitrile (3:1 v/v) to isolate the compound from plasma. Centrifuge at 14,000 rpm for 10 minutes .

- Chromatography : Utilize a fused-core C18 column (2.7 µm particle size) with a gradient elution of 0.1% formic acid in water/acetonitrile. Flow rate: 0.3 mL/min .

- Mass Spectrometry : Operate in positive electrospray ionization (ESI+) mode. Monitor transitions for the parent ion (m/z 143.1 → 85.0) and degradation products (e.g., HOPAA at m/z 131.0) .

- Validation : Assess linearity (1–100 ng/mL), precision (CV <15%), and recovery (>85%) using spiked matrices .

Q. What are the implications of this compound being listed as a pharmaceutical impurity, and how is it controlled during manufacturing?

- Methodological Answer :

- Regulatory Context : The compound is identified as Piracetam Impurity D (EP/Ph. Eur.), requiring strict control under ICH Q3A/B guidelines for impurities in drug substances .

- Control Strategies :

- In-Process Testing : Monitor reaction intermediates using inline FT-IR to ensure complete synthesis of Piracetam and minimize residual acetic acid derivatives .

- Specification Limits : Set a threshold of ≤0.1% (w/w) for the impurity in final drug products .

- Analytical Challenges : Co-elution with structurally similar impurities (e.g., pyridin-2-ol) necessitates high-resolution MS/MS for specificity .

Q. What computational methods are employed to predict the reactivity and interactions of this compound in drug formulations?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate molecular electrostatic potentials (MEPs) to identify reactive sites (e.g., carbonyl group at C2) and predict hydrogen-bonding interactions with excipients .

- Molecular Dynamics (MD) : Simulate solvation behavior in aqueous/PEG matrices to assess stability. Use AMBER force fields with a 10-ns simulation time .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (LogP = -0.32) and cytochrome P450 interactions, guiding formulation design .

Q. Notes on Data Contradictions

- Toxicity Data : While classifies the compound as H302 (harmful if swallowed), other sources lack acute toxicity data. Researchers should consult updated SDS and conduct in vitro assays (e.g., Ames test) for comprehensive risk assessment .

- Degradation Pathways : identifies HOPAA as a degradation product, but stability studies under accelerated conditions (40°C/75% RH) are needed to validate shelf-life predictions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Piracetam (2-(2-Oxopyrrolidin-1-yl)acetamide)

- Structure : Replaces the carboxylic acid group of (2-oxopyrrolidin-1-yl)acetic acid with an acetamide moiety.

- Activity: A well-known nootropic, piracetam enhances cognitive function by modulating ion channels (Ca<sup>2+</sup>, K<sup>+</sup>) and neuronal excitability .

- Key Differences :

N-Acyl Derivatives of 2-(2-Oxopyrrolidin-1-yl)acetamide

- Structure : Acyl groups (e.g., acetyl, benzoyl) appended to the acetamide nitrogen .

- Key Differences :

Ethyl 2-(2-Oxopyrrolidin-1-yl)acetate

- Structure : Ester derivative with an ethyl group replacing the carboxylic acid proton.

- Activity : Isolated from Lentinula edodes mushrooms, this compound exhibits unexplored bioactivity but demonstrates improved lipophilicity .

- Key Differences :

2-(3-(6-Methylheptanamido)-2-oxopyrrolidin-1-yl)acetic Acid

- Structure: Features a 3-amino-2-oxopyrrolidine core with a 6-methylheptanamide side chain.

- Activity: A natural product from Streptomyces sp., it inhibits HIV-1 protease (IC50 = 1.2 µM) due to its unique amino acid substitution .

- Key Differences: Bioactivity: The 3-amino substitution and hydrophobic side chain confer protease inhibition, absent in the parent compound .

2-[2-(2-Oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetic Acid

- Structure : Incorporates a thiazole ring linked to the acetic acid group.

- Activity : Predicted to modulate ion channels or enzymes due to the electron-rich thiazole moiety, though specific bioactivity remains uncharacterized .

Physicochemical and Pharmacokinetic Comparison

<sup>*</sup>LogP values estimated using computational tools.

Propiedades

IUPAC Name |

2-(2-oxopyrrolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5-2-1-3-7(5)4-6(9)10/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPIWNNFLKDTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389845 | |

| Record name | (2-oxopyrrolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53934-76-2 | |

| Record name | 2-Oxo-1-pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53934-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-oxopyrrolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Oxopyrrolidin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.